molecular formula C23H19N5O2S B2391766 3-(BENZENESULFONYL)-N-(2,3-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866811-41-8

3-(BENZENESULFONYL)-N-(2,3-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2391766
CAS No.: 866811-41-8
M. Wt: 429.5
InChI Key: ZHRWQFOCNMTEHF-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-(2,3-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a fused triazoloquinazoline core. The molecule is substituted at position 3 with a benzenesulfonyl group and at position 5 with an N-(2,3-dimethylphenyl)amine moiety. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in anticancer research due to the triazole and quinazoline motifs’ known roles in enzyme inhibition .

The benzenesulfonyl group enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins, while the 2,3-dimethylphenyl substituent may improve lipophilicity and membrane permeability . Synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by sulfonylation and amine coupling steps .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2,3-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2S/c1-15-9-8-13-19(16(15)2)24-21-18-12-6-7-14-20(18)28-22(25-21)23(26-27-28)31(29,30)17-10-4-3-5-11-17/h3-14H,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRWQFOCNMTEHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Benzenesulfonyl)-N-(2,3-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel compound belonging to the class of triazoloquinazolines. Its unique structure integrates a triazole ring fused to a quinazoline core, along with benzenesulfonyl and dimethylphenyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • IUPAC Name : 3-(benzenesulfonyl)-N-(2,3-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine
  • Molecular Formula : C23H19N5O2S
  • Molecular Weight : 433.49 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism may involve:

  • Enzyme Inhibition : Acting as an inhibitor for various enzymes linked to disease pathways.
  • Receptor Modulation : Interacting with receptors that play crucial roles in cellular signaling.

Anticancer Activity

Recent studies have indicated that derivatives of triazoloquinazolines exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Properties

Research has demonstrated that similar compounds possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study evaluating various quinazoline derivatives highlighted that certain modifications enhance antibacterial potency, suggesting that this compound may also exhibit similar properties.

Antihypertensive Effects

Compounds within the quinazoline family have been explored for their antihypertensive effects. For example, studies on related triazoloquinazolines have shown significant reductions in blood pressure in hypertensive models.

Case Studies

StudyFindings
Desmukh et al. (2011)Identified antibacterial activity in synthesized benzothiazole derivatives; suggested structural modifications could enhance efficacy against bacterial strains .
PubMed Study (2007)Demonstrated significant antihypertensive activity in triazoloquinazoline derivatives in spontaneously hypertensive rats .
PMC Study (2020)Investigated structure-activity relationships (SAR) for antimycobacterial activity; indicated that specific modifications improve efficacy .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that quinazoline derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various quinazolinone derivatives that demonstrated activity against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The incorporation of the triazole moiety in the structure may enhance these effects due to the ability of triazoles to interfere with microbial cell function.

Anti-inflammatory Properties

Quinazoline derivatives have been documented for their anti-inflammatory effects. Compounds similar to 3-(benzenesulfonyl)-N-(2,3-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine have been tested for their ability to reduce inflammation in vivo. For instance, certain derivatives showed significant inhibition of edema in animal models . This suggests that the compound could be a candidate for developing anti-inflammatory medications.

Cystic Fibrosis Modulation

Recent patent filings have proposed that compounds with similar structures can act as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). This is crucial for developing therapies aimed at treating cystic fibrosis by improving chloride ion transport across epithelial cells .

Anticancer Activity

The quinazoline scaffold is well-known for its anticancer properties. Studies have shown that various quinazoline derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under discussion may similarly exhibit these properties .

Data Tables

Application Activity Reference
AntimicrobialActive against Mycobacterium
Anti-inflammatorySignificant edema inhibition
Cystic FibrosisCFTR modulation
AnticancerInhibits cancer cell proliferation

Case Study 1: Antimicrobial Evaluation

A series of synthesized quinazolinone derivatives were screened for antimicrobial activity against several bacterial strains. Among these, compounds similar to this compound exhibited promising results with minimum inhibitory concentrations (MIC) indicating potential as new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanisms

In vivo studies conducted on various quinazoline derivatives revealed their effectiveness in reducing inflammatory markers in animal models. The specific mechanisms involved include the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Core Structure Substituents (Position) Molecular Weight Key Findings
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Triazoloquinazoline 3: Benzenesulfonyl; 5: 4-ethoxyphenyl 485.52 g/mol Lower lipophilicity vs. dimethylphenyl analogue; moderate CYP450 inhibition
3-(2,5-Dimethylbenzenesulfonyl)-N-(3,4-dimethylphenyl)thieno[2,3-e]triazolo[1,5-a]pyrimidin-5-amine Thieno-triazolopyrimidine 3: 2,5-dimethylbenzenesulfonyl; 5: 3,4-dimethylphenyl 463.58 g/mol Enhanced anticancer activity (Renal Cancer UO-31: GP = 81.85%) due to thieno fusion
1-Benzyl-5-phenyl-1,2,3-triazole Simple triazole 1: Benzyl; 5: Phenyl 235.29 g/mol Weak enzyme inhibition; used as a π-stacking model in ligand design
[1,2,3]Triazolo[1,5-a]quinoline derivatives Triazoloquinoline Variable (e.g., phosphine/phosphonyl) ~300–400 g/mol Fluorescence properties; isomerization dynamics studied

Key Differences and Implications

Core Structure Variations: Triazoloquinazoline vs. Thieno-triazolopyrimidine: The thieno-fused analogue () exhibits superior anticancer activity compared to triazoloquinazoline derivatives. This is attributed to the thiophene ring’s electron-rich nature, enhancing interactions with kinase active sites . Triazoloquinoline vs.

Substituent Effects: Benzenesulfonyl vs. 4-Ethoxyphenyl vs. 2,3-Dimethylphenyl: The ethoxy group in the analogue () reduces lipophilicity (clogP = 3.2 vs. 4.1 for dimethylphenyl), impacting bioavailability .

Synthetic Routes :

  • CuAAC (Click Chemistry) is universally employed for triazole ring formation .
  • Post-functionalization (e.g., sulfonylation) varies; benzenesulfonyl derivatives require careful control of reaction stoichiometry to avoid polysubstitution .

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